molecular formula C15H8Cl3NO2S B13381720 2-hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one

2-hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one

Cat. No.: B13381720
M. Wt: 372.7 g/mol
InChI Key: FWPXUBAZTWDTMK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one is a compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one typically involves the reaction of 2,4,5-trichlorothiophenol with 2-hydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied, but it often involves disrupting cellular processes in microbes or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A simpler structure without the trichlorophenyl and sulfanyl groups.

    4-Hydroxyquinoline: Similar core structure but different substitution pattern.

    2,4-Dihydroxyquinoline: Contains additional hydroxyl groups.

Uniqueness

2-Hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-4-one is unique due to the presence of the trichlorophenyl and sulfanyl groups, which impart distinct chemical and biological properties. These modifications can enhance its activity and selectivity in various applications compared to simpler quinolinone derivatives .

Properties

Molecular Formula

C15H8Cl3NO2S

Molecular Weight

372.7 g/mol

IUPAC Name

4-hydroxy-3-(2,4,5-trichlorophenyl)sulfanyl-1H-quinolin-2-one

InChI

InChI=1S/C15H8Cl3NO2S/c16-8-5-10(18)12(6-9(8)17)22-14-13(20)7-3-1-2-4-11(7)19-15(14)21/h1-6H,(H2,19,20,21)

InChI Key

FWPXUBAZTWDTMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)SC3=CC(=C(C=C3Cl)Cl)Cl)O

Origin of Product

United States

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